

# Application Notes and Protocols for In Vivo Mouse Studies with GSK046

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## Compound of Interest

Compound Name: GSK046

Cat. No.: B10822127

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## Introduction

**GSK046** is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) [1]. As epigenetic readers, BET proteins play a crucial role in regulating the transcription of genes involved in inflammation and cancer. By selectively targeting BD2, **GSK046** offers a more nuanced approach to modulating BET protein function compared to pan-BET inhibitors, potentially leading to an improved therapeutic window. These application notes provide detailed protocols for the use of **GSK046** in preclinical in vivo mouse models of inflammation and oncology.

## Data Presentation

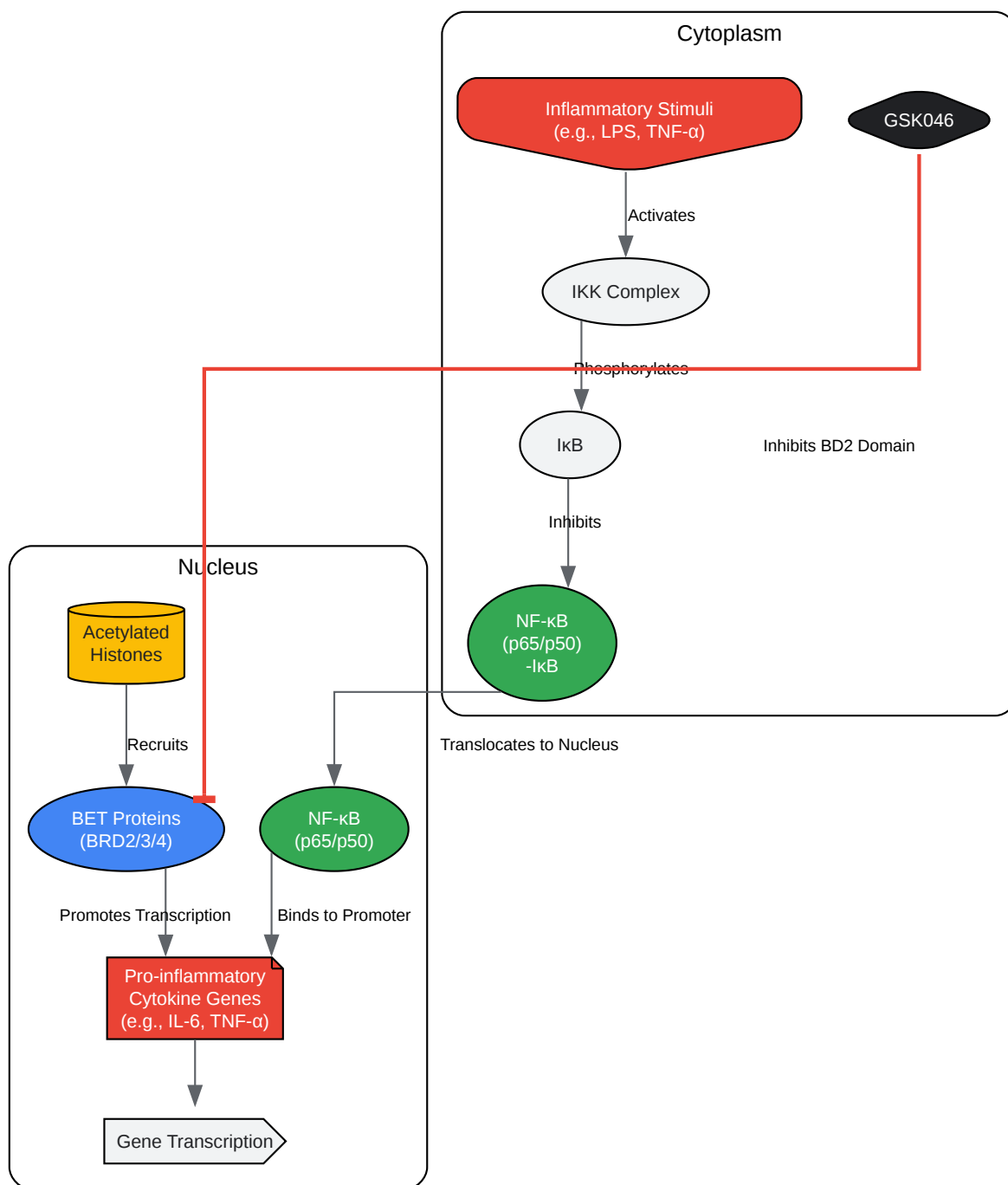
### In Vivo Dosage and Pharmacokinetics of GSK046 in Mice

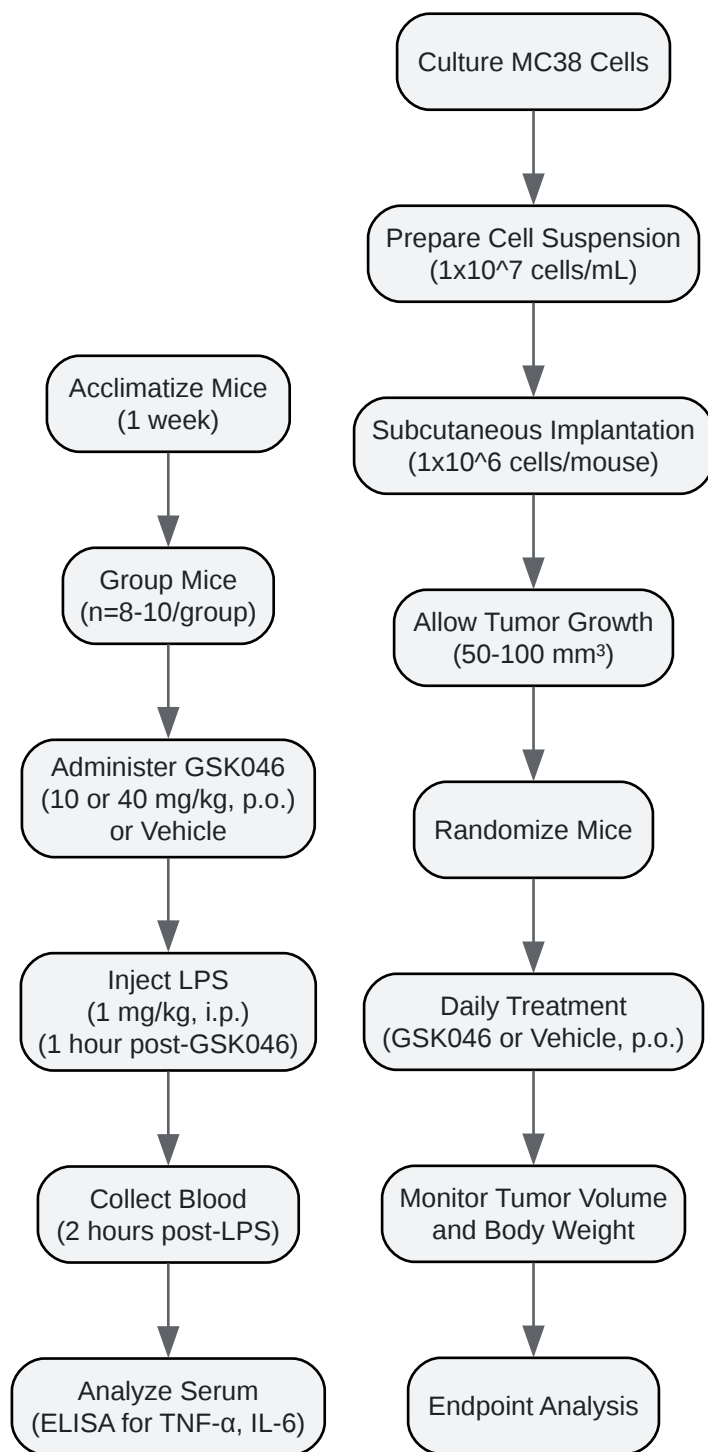
The following table summarizes the reported dosages and pharmacokinetic parameters of **GSK046** in mice.

| Parameter                              | Value                    | Mouse Strain | Administration Route | Dosage   | Source |
|--|--------------------------|--------------|----------------------|----------|--------|
| Cmax                                   | 1589 ng/mL               | C57BL/6      | Oral                 | 10 mg/kg | [1]    |
| Terminal Half-life (t <sub>1/2</sub> ) | 1.8 h                    | C57BL/6      | Oral                 | 10 mg/kg | [1]    |
| Cmax                                   | 2993 ng/mL               | C57BL/6      | Oral                 | 40 mg/kg | [1]    |
| Terminal Half-life (t <sub>1/2</sub> ) | 1.9 h                    | C57BL/6      | Oral                 | 40 mg/kg | [1]    |
| Dosage Regimen                         | 40 mg/kg/day for 14 days | C57BL/6      | Subcutaneous         | 40 mg/kg | [1]    |

## Signaling Pathway

**GSK046** exerts its effects by competitively binding to the BD2 domain of BET proteins, thereby preventing their interaction with acetylated lysine residues on histones and transcription factors. This disrupts the assembly of transcriptional machinery at key inflammatory and oncogenic gene loci. A primary downstream target of this inhibition is the NF-κB signaling pathway, a central regulator of inflammation and cell survival. By inhibiting BET protein function, **GSK046** can suppress the transcription of various NF-κB target genes, including pro-inflammatory cytokines.





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## References

- 1. medchemexpress.com [medchemexpress.com]
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